1-(4-{[4-(3-Bromobenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one
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Overview
Description
1-(4-{[4-(3-BROMOBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a bromobenzyl group, a piperazine ring, and a pyrrolidinone moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
The synthesis of 1-(4-{[4-(3-BROMOBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Bromobenzyl Intermediate: The synthesis begins with the bromination of benzyl compounds to form the bromobenzyl intermediate.
Piperazine Ring Formation: The bromobenzyl intermediate is then reacted with piperazine under controlled conditions to form the bromobenzylpiperazine derivative.
Sulfonylation: The bromobenzylpiperazine derivative undergoes sulfonylation to introduce the sulfonyl group.
Pyrrolidinone Formation: Finally, the sulfonylated intermediate is cyclized to form the pyrrolidinone ring, resulting in the target compound.
Industrial production methods often involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
1-(4-{[4-(3-BROMOBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or thiol compounds.
These reactions are typically carried out under specific conditions, such as controlled temperature and pH, to ensure the desired products are obtained.
Scientific Research Applications
1-(4-{[4-(3-BROMOBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate the interactions between proteins and small molecules.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of neurological disorders.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-{[4-(3-BROMOBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 1-(4-{[4-(3-BROMOBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE stands out due to its unique combination of functional groups. Similar compounds include:
1-(4-{[4-(4-BROMOBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE: Differing only in the position of the bromine atom, this compound exhibits similar but distinct chemical properties.
1-(4-{[4-(3-CHLOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE: The substitution of bromine with chlorine alters the reactivity and biological activity of the compound.
1-(4-{[4-(3-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE: The presence of a methyl group instead of bromine affects the compound’s steric and electronic properties.
These comparisons highlight the importance of specific functional groups in determining the overall behavior and applications of the compound.
Properties
Molecular Formula |
C21H24BrN3O3S |
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Molecular Weight |
478.4 g/mol |
IUPAC Name |
1-[4-[4-[(3-bromophenyl)methyl]piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C21H24BrN3O3S/c22-18-4-1-3-17(15-18)16-23-11-13-24(14-12-23)29(27,28)20-8-6-19(7-9-20)25-10-2-5-21(25)26/h1,3-4,6-9,15H,2,5,10-14,16H2 |
InChI Key |
OTBRDOGQUXJVIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)CC4=CC(=CC=C4)Br |
Origin of Product |
United States |
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